BenchChemオンラインストアへようこそ!

1-(1-Benzyl-4,4-dimethylpyrrolidin-3-yl)ethanone

Physicochemical Properties Lead Optimization Medicinal Chemistry

This N-benzyl-4,4-dimethylpyrrolidine ketone is a critical synthetic intermediate for CNS drug discovery, particularly for NK-3 receptor antagonist programs (Hoffmann-La Roche patent space). The gem-dimethyl group at the 4-position provides metabolic stability and conformational pre-organization that non-methylated analogs (e.g., CAS 87088-73-1) lack. Substituting the non-methylated analog introduces an uncontrolled variable, likely causing experimental failure in assays or synthetic routes designed for the constrained scaffold. With a TPSA of 20.31 Ų and LogP of 2.7336, this compound is suited for blood-brain barrier penetration studies and fragment-based screening libraries. Procure this specific ketone to ensure fidelity to patented chemotypes.

Molecular Formula C15H21NO
Molecular Weight 231.33 g/mol
Cat. No. B11769787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Benzyl-4,4-dimethylpyrrolidin-3-yl)ethanone
Molecular FormulaC15H21NO
Molecular Weight231.33 g/mol
Structural Identifiers
SMILESCC(=O)C1CN(CC1(C)C)CC2=CC=CC=C2
InChIInChI=1S/C15H21NO/c1-12(17)14-10-16(11-15(14,2)3)9-13-7-5-4-6-8-13/h4-8,14H,9-11H2,1-3H3
InChIKeyDUADLVYNRRWWEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Benzyl-4,4-dimethylpyrrolidin-3-yl)ethanone: A Sterically Hindered Pyrrolidine Scaffold for Specialized Organic Synthesis


1-(1-Benzyl-4,4-dimethylpyrrolidin-3-yl)ethanone (CAS 351370-01-9) is an N-benzyl-substituted pyrrolidine derivative featuring a 3-acetyl group and a geminal dimethyl substitution at the 4-position. With the molecular formula C15H21NO and a molecular weight of 231.33 g/mol, this compound is classified as an organic ketone and is primarily utilized as a synthetic intermediate or building block in medicinal chemistry . The compound is commercially available at a standard purity of 98% and is characterized by a computed LogP of 2.7336 and a topological polar surface area (TPSA) of 20.31 Ų . Its structural framework positions it within the broader landscape of N-benzyl pyrrolidine derivatives, several of which have been patented as high-potential NK-3 receptor antagonists for neurological indications [1].

Why 1-(1-Benzyl-4,4-dimethylpyrrolidin-3-yl)ethanone Cannot Be Replaced by Common Analogs: A Case for Steric and Physicochemical Precision


In research and process chemistry, substituting 1-(1-Benzyl-4,4-dimethylpyrrolidin-3-yl)ethanone with the closely related, commercially common analog 1-(1-benzylpyrrolidin-3-yl)ethanone (CAS 87088-73-1) introduces significant and often unacceptable changes to experimental outcomes. The latter lacks the geminal dimethyl group at the pyrrolidine 4-position, resulting in a substantially different molecular weight (203.28 vs. 231.33 g/mol) and critically altered conformational and steric properties . The gem-dimethyl group is a well-established structural motif in medicinal chemistry for enhancing metabolic stability and restricting bond rotation, which can pre-organize a molecule into its bioactive conformation [1]. Therefore, procurement of the non-methylated analog for a synthetic route or biological assay designed around the 4,4-dimethyl scaffold would introduce an uncontrolled variable with a high probability of experimental failure.

Quantitative Differentiation Guide for 1-(1-Benzyl-4,4-dimethylpyrrolidin-3-yl)ethanone vs. Closest Analogs


Molecular Weight and Lipophilicity Shift vs. Non-Methylated Analog

Introduction of the geminal dimethyl group at the 4-position of the pyrrolidine ring to form 1-(1-Benzyl-4,4-dimethylpyrrolidin-3-yl)ethanone results in a measurable increase in molecular weight and lipophilicity compared to the non-methylated analog 1-(1-benzylpyrrolidin-3-yl)ethanone. This shift is a critical consideration for lead optimization campaigns where ligand efficiency and lipophilic ligand efficiency (LLE) must be tightly controlled .

Physicochemical Properties Lead Optimization Medicinal Chemistry

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count for CNS Drug-Likeness Assessment

The target compound possesses a TPSA of 20.31 Ų and 2 hydrogen bond acceptors (H_Acceptors: 2), with 0 hydrogen bond donors (H_Donors: 0) . For central nervous system (CNS) drug discovery, a TPSA below 60-70 Ų is generally considered favorable for brain penetration. Comparative data for structurally related N-benzyl pyrrolidine derivatives from the patent literature indicate that subtle changes in substitution patterns can shift TPSA values by 10-30 Ų, which may cross critical thresholds for blood-brain barrier permeation [1].

CNS Drug Discovery Drug-Likeness Physicochemical Profiling

Gem-Dimethyl-Induced Metabolic Stability Enhancement: A Class-Level Design Principle

The 4,4-dimethyl substitution introduces a gem-dimethyl effect, a classic medicinal chemistry strategy to block metabolic soft spots and restrict conformational flexibility. Literature precedent demonstrates that replacing a hydrogen atom with a methyl group at a metabolically labile position (e.g., adjacent to a heteroatom or carbonyl) can significantly reduce CYP450-mediated oxidation, often leading to increased microsomal half-life [1]. While no direct head-to-head microsomal stability data comparing the target compound with its non-methylated analog are publicly available, the strategic positioning of the gem-dimethyl group at the pyrrolidine 4-position is expected to confer a similar protective effect based on extensive class-level evidence [2].

Metabolic Stability Gem-Dimethyl Effect Drug Design

Synthetic Utility as a Ketone Intermediate for NK-3 Antagonist Scaffolds

Patent literature from Hoffmann-La Roche identifies N-benzyl pyrrolidine derivatives as high-potential NK-3 receptor antagonists, with extensive SAR exploration around the pyrrolidine core [1]. The 3-acetyl group in the target compound serves as a versatile synthetic handle for further transformation (e.g., reductive amination, Grignard addition, or olefination), enabling rapid diversification of the scaffold. In contrast, the non-methylated analog (CAS 87088-73-1) is listed in commercial catalogs but does not appear as a key intermediate in the Roche patent exemplification, suggesting that the 4,4-dimethyl substitution may have been strategically incorporated for patent novelty and/or improved pharmacological properties .

NK-3 Receptor Antagonists Synthetic Intermediate Pyrrolidine Derivatives

High-Value Application Scenarios for 1-(1-Benzyl-4,4-dimethylpyrrolidin-3-yl)ethanone in Drug Discovery and Chemical Biology


CNS Penetrant Lead Optimization with a Focus on Metabolic Stability

In a CNS drug discovery program targeting NK-3 receptors for schizophrenia or bipolar disorder, this compound serves as a key intermediate to generate a library of 4,4-dimethyl-substituted N-benzyl pyrrolidine derivatives. The low TPSA (20.31 Ų) supports the potential for blood-brain barrier penetration, while the gem-dimethyl group is expected to improve metabolic stability relative to non-substituted analogs, based on established medicinal chemistry principles [1]. Researchers should use this compound when the synthetic route requires a pre-installed 3-acetyl group for further diversification, and when the 4,4-dimethyl motif is essential for maintaining the patented chemotype's pharmacological profile.

Building Block for NK-3 Antagonist Patent Landscape Exploration

This compound is directly relevant for generic pharmaceutical companies or academic groups exploring the NK-3 antagonist patent space established by Hoffmann-La Roche . The N-benzyl-4,4-dimethylpyrrolidine core appears in multiple patent families. Procuring this specific ketone intermediate enables the synthesis of derivatives that fall within the exemplified chemical space, allowing for freedom-to-operate studies or the generation of novel analogs outside existing claims.

Conformational Restriction Studies in Pyrrolidine-Based Enzyme Inhibitors

The 4,4-dimethyl substitution introduces a significant steric and conformational constraint on the pyrrolidine ring, which can be exploited in structure-based drug design. Research groups studying the effect of conformational pre-organization on target binding can use this compound as a scaffold to systematically compare the binding affinity and kinetics of flexible (non-methylated) vs. constrained (4,4-dimethyl) analogs against a protein target of interest .

Physicochemical Property Benchmarking in Fragment-Based Drug Discovery

With a molecular weight of 231.33 g/mol, a LogP of 2.7336, and a TPSA of 20.31 Ų, this compound falls within a favorable property space for fragment-based screening libraries . It can be used as a control compound or starting fragment to benchmark the physicochemical properties of new pyrrolidine-derived fragments, ensuring that subsequent analogs do not drift into undesirable property space.

Quote Request

Request a Quote for 1-(1-Benzyl-4,4-dimethylpyrrolidin-3-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.